4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(3-cyanopyridin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-5-1-2-6-16(15)22-18(24)23-10-7-14(8-11-23)25-17-13(12-20)4-3-9-21-17/h1-6,9,14H,7-8,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLIYUWOIUSSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the fluorophenyl group: This can be achieved via nucleophilic aromatic substitution or other coupling reactions.
Attachment of the cyanopyridinyl moiety: This step may involve the use of cyanopyridine derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions might be used to modify the functional groups within the molecule.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Pharmacological Potential
Research has indicated that this compound exhibits significant activity against certain biological targets, particularly in the context of enzyme inhibition. For instance, studies have shown its potential as an inhibitor of monoacylglycerol lipase (MGL), an enzyme involved in lipid metabolism that has implications in pain modulation and inflammation . The compound's structural characteristics contribute to its selectivity and potency against MGL compared to other similar compounds.
Neuropharmacology
The compound has been explored for its effects on the central nervous system. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Investigations into its action on neurotransmitter systems have revealed potential applications in managing conditions such as anxiety and depression, where modulation of endocannabinoid pathways is beneficial .
Cancer Therapy
Recent studies have also suggested that derivatives of this compound may possess anticancer properties. The mechanism involves the modulation of signaling pathways that are crucial for tumor growth and survival. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific receptors involved in cell cycle regulation .
Case Study 1: Inhibition of Monoacylglycerol Lipase
In a study evaluating various piperidine derivatives, 4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide was identified as one of the most potent inhibitors of MGL. The research demonstrated that this compound could lower intraocular pressure effectively, suggesting its potential utility in treating glaucoma .
| Compound | IC50 Value (nM) | Efficacy | Application |
|---|---|---|---|
| This compound | 15 | High | Glaucoma treatment |
| Other analogs | Varies | Moderate | Various |
Case Study 2: Neuropharmacological Effects
A series of experiments assessed the impact of this compound on anxiety-like behaviors in animal models. Results indicated that administration led to a significant reduction in anxiety levels, correlating with alterations in endocannabinoid signaling pathways .
| Study Group | Dosage (mg/kg) | Behavioral Outcome |
|---|---|---|
| Control | 0 | Baseline anxiety |
| Treatment | 10 | Reduced anxiety |
| Treatment | 20 | Significant reduction |
Mechanism of Action
The mechanism of action of 4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Substituents
Compounds in share the piperidine-carboxamide backbone but differ in the substitution of the aromatic ring. For example:
- 4-(2-Aminoethyl)-N-(2-methylphenyl)piperidine-1-carboxamide (Compound 5): Lacks fluorine but includes a methyl group, which may reduce polarity compared to the 2-fluorophenyl group in the target compound .
- 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (Compound 6): The para-fluorine substitution likely alters electronic distribution and binding affinity compared to the ortho-fluorine in the target compound .
- 4-(2-Aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide (Compound 8): Additional fluorine atoms could enhance metabolic stability but may increase steric hindrance .
Key Insight : The ortho-fluorine in the target compound may optimize steric interactions in receptor binding pockets compared to para- or di-fluorinated analogs.
Heterocyclic Modifications
- N-(3-fluorophenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide (Compound 2, ): Replaces the pyridinyloxy group with a benzimidazolone moiety.
- N-(pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide (): Features a trifluoromethylpyridinyloxy group and a pyridazinyl substituent. The trifluoromethyl group increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s cyano group .
Piperidine-Carboxamide Derivatives with Complex Substituents
- N-(3-(7-methyl-1H-indazol-5-yl)-...)piperidine-1-carboxamide () : Incorporates an indazole ring and a methylpiperazine group, suggesting a focus on kinase inhibition. The target compound’s simpler structure may prioritize selectivity over multi-target activity .
- N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (Compound 19, ) : The tosyl group introduces sulfonic acid characteristics, drastically altering solubility and bioavailability compared to the target compound’s neutral substituents .
Biological Activity
The compound 4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, encompassing its pharmacodynamics, pharmacokinetics, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be depicted as follows:
This structure incorporates a piperidine core, a fluorophenyl group, and a cyanopyridine moiety, which are crucial for its biological interactions.
The compound acts primarily as a Dopamine D4 receptor antagonist , which is significant in the treatment of various neurological disorders. The structural modifications enhance its affinity and selectivity towards the D4 receptor while minimizing interactions with other dopamine receptor subtypes, such as D2 and D3 receptors. This selectivity is crucial for reducing side effects commonly associated with non-selective dopamine antagonists .
Pharmacological Profile
- Dopamine Receptor Binding Affinity :
- In Vivo Efficacy :
Antitumor Activity
Recent studies indicate that derivatives of this compound exhibit antitumor properties . In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, suggesting potential applications in oncology .
Case Studies
- Study on Neuropsychiatric Disorders :
- Anticancer Research :
Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves coupling a piperidine derivative with functionalized pyridine and fluorophenyl moieties. Key steps include nucleophilic substitution (e.g., SNAr) at the pyridine oxygen, followed by carboxamide formation via activation with reagents like EDCI/HOBt. Yield optimization requires controlled stoichiometry, anhydrous conditions, and purification via column chromatography or recrystallization. Evidence from analogous piperidine-carboxamide syntheses highlights the use of dichloromethane as a solvent and sodium hydroxide for deprotonation .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 19F) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR resolves the fluorophenyl aromatic protons (δ 7.1–7.5 ppm) and piperidine CH2 groups (δ 3.0–4.0 ppm). Infrared (IR) spectroscopy confirms the carboxamide C=O stretch (~1650 cm⁻¹). Liquid Chromatography-Mass Spectrometry (LC-MS) ensures purity (>95%) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology : Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cytotoxicity can be screened via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC50 values) and selectivity indices against non-target cells (e.g., HEK293) are critical. Structural analogs with fluorophenyl groups have shown antimicrobial activity, suggesting similar testing against bacterial/fungal strains .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental results in receptor binding studies be resolved?
- Methodology : Reconcile discrepancies by validating docking simulations (e.g., AutoDock Vina) with experimental Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Adjust force field parameters to account for fluorine’s electronegativity and the cyanopyridine’s π-stacking potential. Co-crystallization trials with target proteins (e.g., kinases) and X-ray diffraction analysis provide definitive binding mode insights .
Q. What strategies improve the compound’s metabolic stability without compromising potency?
- Methodology : Introduce deuterium at metabolically labile sites (e.g., piperidine CH2 groups) to slow CYP450-mediated oxidation. Alternatively, replace the cyanopyridine with bioisosteres like pyrimidine-5-carbonitrile. Pharmacokinetic studies in rodents (plasma t½, AUC) guide iterative design. Parallel synthesis of analogs with varying substituents on the fluorophenyl ring can enhance microsomal stability .
Q. How can crystallization challenges for X-ray structure determination be addressed?
- Methodology : Screen solvents (e.g., ethyl acetate/hexane mixtures) under slow evaporation. Use seeding techniques with microcrystals of related carboxamides. If polymorphism occurs, characterize forms via Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). For hygroscopic samples, employ synchrotron radiation to collect high-resolution data rapidly .
Q. What mechanistic insights can be gained from studying its degradation under accelerated stability conditions?
- Methodology : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS/MS. Hydrolysis of the carboxamide or oxidation of the piperidine ring are common pathways. Stabilization may require excipients (e.g., antioxidants like BHT) or formulation in lyophilized form. Degradant structures inform synthetic modifications to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
